molecular formula C18H21N3O3 B2698297 6-(2-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 922929-21-3

6-(2-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2698297
CAS No.: 922929-21-3
M. Wt: 327.384
InChI Key: KOONXNUKVZUVMX-UHFFFAOYSA-N
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Description

6-(2-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxyphenyl group and a piperidinyl moiety in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Piperidinyl Moiety: This can be done through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the piperidinyl moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the piperidinyl nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, or neurological disorders.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one would depend on its specific biological target. It might interact with enzymes, receptors, or ion channels, modulating their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the piperidinyl moiety might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-(2-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one: can be compared with other pyridazinone derivatives such as:

Uniqueness

The presence of the methoxy group in this compound might confer unique electronic and steric properties, influencing its reactivity and biological activity. The piperidinyl moiety could also enhance its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-16-8-4-3-7-14(16)15-9-10-17(22)21(19-15)13-18(23)20-11-5-2-6-12-20/h3-4,7-10H,2,5-6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOONXNUKVZUVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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